BenchChemオンラインストアへようこそ!

N-valeryl-D,L-penicillamine

Carboxylesterase inhibition Drug metabolism Enzyme kinetics

N-Valeryl-D,L-penicillamine is a weak, titratable carboxylesterase 1 (CES1) inhibitor (human IC50 = 105 μM) that enables physiological-level partial enzyme modulation. Unlike potent inhibitors (BNPP, telaprevir), it avoids complete CES suppression, making it ideal for drug-drug interaction (DDI) risk assessment, CES1 vs. CES2 pathway deconvolution, and cross-species metabolic normalization (human, porcine, murine IC50 values available). Its valeryl acyl motif selectively targets CES1’s small-alcohol/large-acyl substrate preference. Procure this research-grade racemic mixture to establish assay dynamic range and validate high-throughput screening campaigns.

Molecular Formula C₁₀H₁₉NO₃S
Molecular Weight 233.33
Cat. No. B1158766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-valeryl-D,L-penicillamine
Molecular FormulaC₁₀H₁₉NO₃S
Molecular Weight233.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Valeryl-D,L-penicillamine: A Carboxylesterase Inhibitor for Research Use


N-Valeryl-D,L-penicillamine is a synthetic derivative of penicillamine characterized by an N-terminal valeryl (pentanoyl) acyl group, with the molecular formula C₁₀H₁₉NO₃S and a molecular weight of 233.33 g/mol . It is commercially available as a racemic mixture of D- and L- enantiomers . The compound is primarily utilized in biochemical research as an inhibitor of carboxylesterase (CES) enzymes, with documented inhibitory activity against human liver carboxylesterase 1 (CES1), porcine liver carboxylesterase, and murine liver carboxylesterase [1].

Why N-Valeryl-D,L-penicillamine Cannot Be Substituted with Generic Penicillamine or Other CES Inhibitors


Generic D-penicillamine is primarily a copper-chelating agent used in Wilson's disease and rheumatoid arthritis, with no significant CES inhibitory activity at pharmacologically relevant concentrations . The N-valeryl modification fundamentally alters the compound's biochemical properties: it introduces a hydrophobic acyl chain that enables interaction with the CES active site, conferring inhibitory activity where the parent compound has none [1]. Among CES inhibitors, potency and selectivity vary dramatically—BNPP inhibits CES isoforms with IC₅₀ values <1 μM [2], while N-valeryl-D,L-penicillamine exhibits millimolar-range IC₅₀ values, placing it in a distinct potency tier. This difference is not merely quantitative; it dictates that N-valeryl-D,L-penicillamine cannot functionally substitute for potent CES inhibitors (e.g., BNPP, telaprevir) in assays requiring complete CES suppression, nor can potent inhibitors substitute for N-valeryl-D,L-penicillamine in applications requiring partial or weak CES modulation [3].

Quantitative Performance Evidence for N-Valeryl-D,L-penicillamine Versus CES Inhibitor Comparators


Human CES1 Inhibitory Potency: N-Valeryl-D,L-penicillamine Versus BNPP and Telaprevir

N-Valeryl-D,L-penicillamine inhibits recombinant human CES1 with an IC₅₀ of 105,000 nM (105 μM), as determined in human liver microsomes [1]. In contrast, the broad-spectrum CES inhibitor BNPP (bis-p-nitrophenyl phosphate) potently inhibits CES1 with an IC₅₀ of <1 μM [2]. The clinically used HCV protease inhibitor telaprevir, which also exhibits CES1 inhibition, demonstrates even higher potency with an IC₅₀ of approximately 0.40 ± 0.15 nM in recombinant enzyme assays [3]. This potency difference exceeds two orders of magnitude between N-valeryl-D,L-penicillamine and BNPP, and more than five orders of magnitude relative to telaprevir.

Carboxylesterase inhibition Drug metabolism Enzyme kinetics

Species-Specific CES Inhibition Profile: Human, Porcine, and Murine Enzyme Comparison

N-Valeryl-D,L-penicillamine exhibits differential inhibitory potency across species: human CES1 IC₅₀ = 105,000 nM; porcine liver carboxylesterase IC₅₀ = 110,000 nM; murine liver carboxylesterase IC₅₀ = 479,000 nM [1]. The compound is approximately 4.6-fold more potent against human and porcine CES than against the murine enzyme. This contrasts with BNPP, which displays broad, high-potency inhibition across species with IC₅₀ values consistently <1 μM for human CES1 and CES2 isoforms [2].

Species-specific enzyme inhibition Preclinical model selection Carboxylesterase isoforms

CES1 Versus CES2 Selectivity: Class-Level Inference

While direct CES2 inhibition data for N-valeryl-D,L-penicillamine are not publicly available, its documented activity against CES1 (human, porcine, and murine) and classification as a CES1-preferring inhibitor based on structural class inference suggest selective CES1 targeting [1]. CES1 preferentially hydrolyzes substrates with small alcohol groups and large acyl groups, whereas CES2 prefers large alcohol groups and small acyl groups [2]. The valeryl (C5) acyl modification on penicillamine aligns with CES1's substrate preference profile. In contrast, BNPP is a broad-spectrum inhibitor with sub-micromolar potency against both CES1 and CES2 [3].

CES isoform selectivity CES1-specific inhibition Prodrug activation

Enantiomeric Composition: D,L-Racemic Mixture Versus Stereopure Alternatives

N-Valeryl-D,L-penicillamine is supplied as a racemic mixture containing both D- and L-enantiomers in equal proportions . This contrasts with the therapeutically used parent compound D-penicillamine, which is available as a stereopure enantiomer due to the established toxicity of L-penicillamine in mammals . While stereopure D- and L- forms of N-valeryl-penicillamine are not commercially catalogued as standard products, the racemic mixture represents the accessible form for research applications .

Stereochemistry Enantiomer-specific activity Racemic mixture

Optimal Research Applications for N-Valeryl-D,L-penicillamine Based on Quantitative Evidence


Partial or Weak CES1 Inhibition in Drug Metabolism Studies

Researchers investigating CES1-mediated drug metabolism where complete enzyme suppression is not required or desired should select N-valeryl-D,L-penicillamine. With an IC₅₀ of 105 μM against human CES1, it enables titratable, partial inhibition that more closely mimics physiological modulation scenarios compared to irreversible or high-potency inhibitors like BNPP (<1 μM IC₅₀) [1]. This application is particularly relevant for assessing drug-drug interaction (DDI) potential where weak CES1 inhibition is suspected [2].

Species-Specific CES Activity Comparison in Preclinical Models

Investigators conducting cross-species CES activity comparisons can utilize N-valeryl-D,L-penicillamine's documented species-dependent potency profile: human CES1 (IC₅₀ = 105 μM), porcine CES (110 μM), and murine CES (479 μM) [1]. The ~4.6-fold difference between human/porcine and murine enzyme inhibition provides a quantitative benchmark for normalizing CES-dependent metabolic clearance across species and selecting appropriate dosing regimens in preclinical species [2].

CES1-Preferring Inhibition for Isoform Discrimination Assays

Based on class-level inference of CES1-preferring inhibition [1], N-valeryl-D,L-penicillamine is suitable for studies requiring discrimination between CES1 and CES2 contributions to ester prodrug activation. Its structural features (valeryl acyl group) align with CES1's substrate preference for small alcohol/large acyl motifs, contrasting with CES2's preference for large alcohol/small acyl substrates [2]. When used in conjunction with CES2-selective inhibitors, N-valeryl-D,L-penicillamine can help deconvolute isoform-specific metabolic pathways [3].

Control Compound for Screening High-Potency CES1 Inhibitors

In high-throughput screening campaigns for novel potent CES1 inhibitors, N-valeryl-D,L-penicillamine serves as a benchmark low-potency (105 μM IC₅₀) reference compound [1]. Its millimolar-range activity establishes the assay's dynamic range and provides a baseline for distinguishing weak inhibitors from non-inhibitors, while potent inhibitors like telaprevir (0.4 nM IC₅₀) serve as positive controls for full inhibition [2]. This dual-control strategy enables robust Z'-factor calculation and assay validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-valeryl-D,L-penicillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.